Data Presentation: Certificate of Analysis Summary
Data Presentation: Certificate of Analysis Summary
An in-depth technical guide on the core topic of the Certificate of Analysis for Cholesterol Stearate-d6 is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the typical data, experimental protocols, and quality control workflow associated with this stable isotope-labeled internal standard.
The following tables summarize the typical quantitative data found on a Certificate of Analysis for Cholesterol Stearate-d6. This information is crucial for ensuring the identity, purity, and suitability of the standard for quantitative analytical applications.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Chemical Name | Cholest-5-en-2,2,3,4,4,6-d6-3-ol, 3-octadecanoate, (3β)-[1] |
| CAS Number | 2692624-28-3[1][2][3][4] |
| Unlabeled CAS | 35602-69-8[2][3][4] |
| Molecular Formula | C₄₅H₇₄D₆O₂[1][2][3][4] |
| Molecular Weight | 659.15 g/mol [1][2][3][4] |
| Appearance | White to off-white solid[2][3][4] |
| Solubility | Chloroform (B151607) (25 mg/mL, requires sonication and warming)[2][3][4] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2][3][4] |
Table 2: Analytical Data
| Test | Method | Specification |
| Purity | HPLC, GC-MS | >96%[1] |
| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of Cholesterol Stearate-d6 are provided below. These protocols are representative of standard analytical procedures for the characterization of isotopically labeled internal standards.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 205 nm.
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Procedure: A solution of Cholesterol Stearate-d6 in the mobile phase is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm).
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Carrier Gas: Helium at a constant flow rate.
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Injection: Splitless injection of the sample in a suitable solvent (e.g., chloroform).
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Oven Program: A temperature gradient is used to ensure separation of the analyte from any impurities.
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Mass Spectrometry: Electron Ionization (EI) mode. The mass spectrum is scanned over a relevant mass range to identify the molecular ion and characteristic fragment ions.[5]
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Procedure: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification and can be used to assess purity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
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Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
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Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.
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¹H NMR: The spectrum is analyzed for the chemical shifts, integration, and multiplicity of the proton signals to confirm the structure of the molecule. The absence of signals at specific positions confirms the deuterium (B1214612) labeling.
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¹³C NMR: The spectrum provides information on the carbon skeleton of the molecule, further confirming the identity.
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Mass Spectrometry (MS) for Isotopic Enrichment
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Procedure: A solution of the sample is infused into the mass spectrometer. The instrument is operated in high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ions. The relative intensities of the ion corresponding to Cholesterol Stearate-d6 and any unlabeled or partially labeled species are used to calculate the isotopic enrichment.
Mandatory Visualization
The following diagram illustrates a typical workflow for the Certificate of Analysis of a chemical standard like Cholesterol Stearate-d6.
Caption: Workflow for Certificate of Analysis of Cholesterol Stearate-d6.
